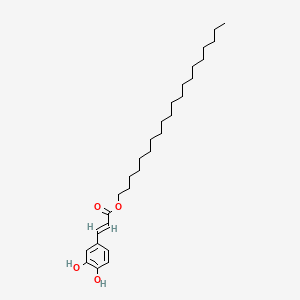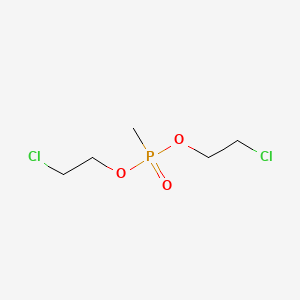
Bis(2-chloroethyl) methylphosphonate
Übersicht
Beschreibung
Bis(2-chloroethyl) methylphosphonate is a chemical compound with the molecular formula CH3P(O)(OCH2CH2Cl)2 . It appears as a viscous dark yellow liquid .
Molecular Structure Analysis
The molecular structure of Bis(2-chloroethyl) methylphosphonate is represented by the formula CH3P(O)(OCH2CH2Cl)2 . It has a molecular weight of 221.02 .Physical And Chemical Properties Analysis
Bis(2-chloroethyl) methylphosphonate has a refractive index of 1.47 . It has a boiling point of 124-125°C at 3 mmHg . The density of this compound is 1.344 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
Bis(2-chloroethyl) methylphosphonate has been investigated in the field of polymer synthesis. Research by Korshak, Gribova, & Shitikov (1958) found that the polycondensation of bis-2-chloroethyl methylphosphonate leads to the formation of polymers, accompanied by the production of low molecular weight products and cyclic esters. This suggests its potential use in creating new types of polymeric materials.
Chemical Reactions and Synthesis
In chemical synthesis, bis(2-chloroethyl) methylphosphonate is involved in various reaction processes. Cherkasov et al. (2002) demonstrated the interaction of bis(N-methyl-N-trimethylsilylamido)methylphosphonate with bis(chloromethyl)chlorophosphinate, leading to the formation of new types of cyclic products (Cherkasov et al., 2002). Such reactions are significant in the synthesis of novel chemical compounds.
Detection in Environmental Samples
Bis(2-chloroethyl) methylphosphonate has been identified in environmental samples using advanced spectroscopy techniques. For instance, Mesilaakso and Tolppa (1996) utilized NMR spectroscopy to identify chemical warfare agents and related compounds, including bis(2-chloroethyl) methylphosphonate, in various samples like rubber and soil (Mesilaakso and Tolppa, 1996). This research indicates its importance in environmental analysis and safety.
Radiochemical Applications
The compound has also found applications in radiochemistry. Campello et al. (2007) explored the behavior of complexes anchored by bis(methylphosphonate) in the context of radiochemical studies. Their research showed that certain complexes involving this compound are stable and have specific behaviors in physiological solutions, highlighting its potential in radiochemical applications (Campello et al., 2007).
Flame Retardant and Industrial Applications
Bis(2-chloroethyl) methylphosphonate has been studied in the context of flameretardant applications as well. Molnár et al. (2017) investigated the synthesis of Bis(trifluoroethyl) methylphosphonate, a starting material for Jin's reagent, which is used in the preparation of unsaturated ketones and as a flame-retardant additive. The research highlighted an efficient process for its preparation, indicating its significance in industrial applications (Molnár et al., 2017).
Analytical Chemistry and Detection Techniques
Further emphasizing its role in analytical chemistry, Mesilaakso (1997) utilized NMR spectroscopy for the identification of chemical warfare agents and related compounds in various samples, including bis(2-chloroethyl) methylphosphonate. This research underscores the importance of sophisticated detection techniques in identifying such compounds in environmental and laboratory settings (Mesilaakso, 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-chloro-2-[2-chloroethoxy(methyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2O3P/c1-11(8,9-4-2-6)10-5-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTIBLAAEZFRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OCCCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407555 | |
| Record name | Bis(2-chloroethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloroethyl) methylphosphonate | |
CAS RN |
2799-58-8 | |
| Record name | Bis(2-chloroethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl) methylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



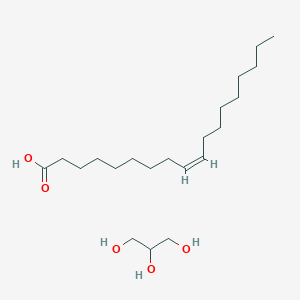
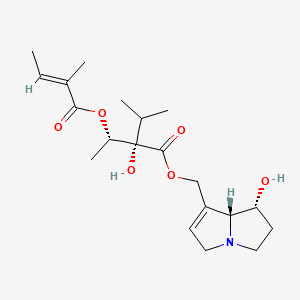
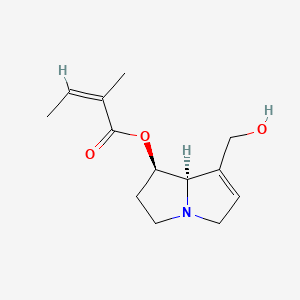
![3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate](/img/structure/B1609194.png)
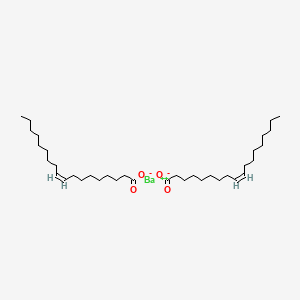
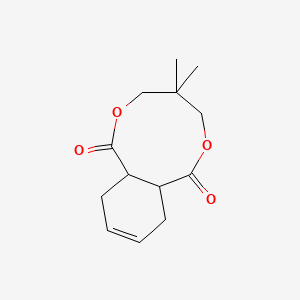
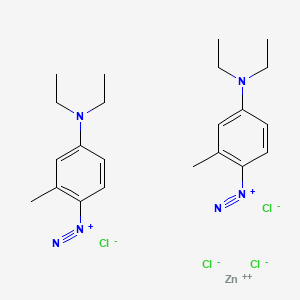
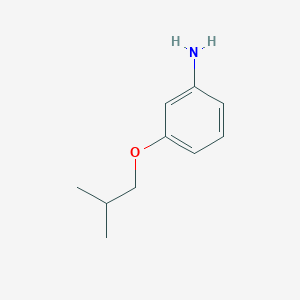
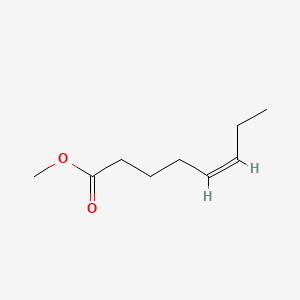
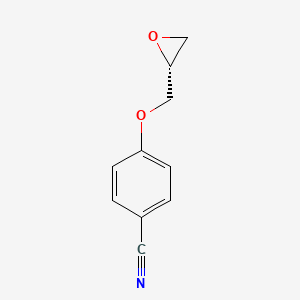
![[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine](/img/structure/B1609207.png)
![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)
![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)
